5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
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Overview
Description
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining thiazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-allylsulfanyl-4,5-diphenyl-3H-1,2,4-triazole with electrophilic agents, such as halogens, to induce cyclization and form the desired thiazolo-triazole structure . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s neuroprotective effects are believed to result from its inhibition of inflammatory pathways and reduction of oxidative stress in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
[1,3]Thiazolo[3,2-b][1,2,4]triazol-7-ium: This compound shares a similar fused ring system but differs in its substitution pattern and overall structure.
[1,2,4]Triazolo[5,1-b][1,3]thiazin-4-ium: Another related compound with a different arrangement of the thiazole and triazole rings.
Uniqueness
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
64028-53-1 |
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Molecular Formula |
C6H7N3OS |
Molecular Weight |
169.21 g/mol |
IUPAC Name |
5-ethyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one |
InChI |
InChI=1S/C6H7N3OS/c1-2-4-3-11-6-8-7-5(10)9(4)6/h3H,2H2,1H3,(H,7,10) |
InChI Key |
YXAPKOPMGJENME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NNC(=O)N12 |
Origin of Product |
United States |
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